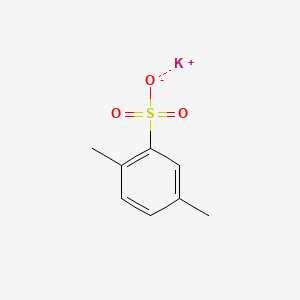

Potassium p-xylenesulfonate

Description

Potassium p-xylenesulfonate (C₈H₇KO₃S) is an organosulfonate salt comprising a potassium cation and a p-xylenesulfonate anion. It is synthesized via sulfonation of p-xylene followed by neutralization with potassium hydroxide. This compound is notable for its high solubility in polar solvents and thermal stability, making it suitable for industrial applications such as surfactant-polymer flooding in enhanced oil recovery (EOR) and as a phase-transfer catalyst . Its surfactant properties arise from the hydrophobic p-xylene backbone and hydrophilic sulfonate group, enabling micelle formation in aqueous solutions. Studies highlight its role in improving mobility control in EOR by reducing interfacial tension between oil and water phases .

Properties

CAS No. |

18808-83-8 |

|---|---|

Molecular Formula |

C8H9KO3S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

potassium;2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.K/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

RFZGGOLLJIVIOZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium p-xylenesulfonate can be synthesized through the sulfonation of p-xylene followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

Sulfonation: p-Xylene is reacted with sulfuric acid to form p-xylenesulfonic acid.

Neutralization: The p-xylenesulfonic acid is then neutralized with potassium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where p-xylene and sulfuric acid are continuously fed and reacted. The resulting p-xylenesulfonic acid is then neutralized with potassium hydroxide in a controlled environment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium p-xylenesulfonate undergoes various chemical reactions, including:

Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Potassium p-xylenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which potassium p-xylenesulfonate exerts its effects is through its hydrotropic properties. By increasing the solubility of hydrophobic compounds in water, it facilitates their dispersion and interaction in aqueous environments. This is particularly useful in formulations where uniform distribution of hydrophobic ingredients is required .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium p-xylenesulfonate

- Cation/Anion : Sodium replaces potassium as the counterion.

- Solubility : Sodium salts generally exhibit higher solubility in water than potassium salts due to smaller ionic radius and lower lattice energy. For example, sodium p-xylenesulfonate may dissolve at >50 g/100 mL, whereas potassium derivatives show moderate solubility (~30 g/100 mL) .

- Applications : Both are used as surfactants, but sodium variants are preferred in detergents due to cost-effectiveness, while potassium salts are favored in EOR for compatibility with polymer solutions .

Monoethanolamine p-xylenesulfonate

- Cation/Anion: Monoethanolamine (MEA) cation paired with p-xylenesulfonate.

- Phase Behavior : MEA salts exhibit liquid-liquid or liquid-solid phase separation depending on concentration and alcohol type, unlike potassium salts, which remain stable in aqueous polymer systems .

- Applications : MEA derivatives are studied for surfactant-polymer interactions but face challenges in availability and separation behavior, limiting industrial adoption compared to potassium analogs .

Sodium Polynaphthalene Sulfonate (PNS)

- Cation/Anion : Sodium cation with polynaphthalene sulfonate anion.

- Structure/Properties : Larger aromatic backbone enhances dispersancy but reduces solubility (~25 g/100 mL). PNS is thermally stable up to 300°C, outperforming p-xylenesulfonates (~200°C) .

- Applications : PNS is a cement additive for improving flowability, while p-xylenesulfonates specialize in EOR due to tailored hydrophobe-phile balance .

Data Table: Comparative Properties of Sulfonate Salts

*Solubility depends on alcohol and sulfonate concentration .

Research Findings and Industrial Relevance

- Cation Impact : this compound demonstrates superior compatibility with polymers in EOR compared to sodium or MEA salts, which may precipitate at high salinity .

- Environmental Considerations : Sodium polynaphthalene sulfonate requires rigorous environmental risk assessments per ECHA guidelines due to persistence, whereas p-xylenesulfonates degrade faster in aquatic systems .

- Thermal Limits : PNS’s higher thermal stability suits high-temperature cement curing, while p-xylenesulfonates are optimal for moderate-temperature EOR .

Q & A

Q. What are the established synthesis methods for potassium p-xylenesulfonate, and how can purity be validated?

this compound is typically synthesized via sulfonation of p-xylene followed by neutralization with potassium hydroxide. Key steps include:

- Sulfonation : Reacting p-xylene with concentrated sulfuric acid at controlled temperatures (e.g., 80–100°C) to avoid over-sulfonation.

- Neutralization : Adding KOH to the sulfonic acid intermediate under cooling to precipitate the potassium salt.

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors. Purity validation involves HPLC (for organic impurities), ion chromatography (sulfate residues), and 1H/13C NMR (structural confirmation). Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Standard methods include:

- FT-IR : Confirm sulfonate group presence (S=O stretching at ~1180–1120 cm⁻¹).

- NMR : 1H NMR (aromatic protons at δ 7.2–7.8 ppm) and 13C NMR (sulfonate-bearing carbon at δ 125–135 ppm).

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M−K]⁻ at m/z 215).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C). Calibration against certified reference materials minimizes instrumental drift .

Q. How should researchers design solubility studies for this compound in aqueous and organic solvents?

Use a gravimetric approach :

- Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO) at 25°C.

- Filter to remove undissolved solute, then evaporate solvent under vacuum.

- Measure residue mass to calculate solubility (g/100 mL). Validate via UV-Vis spectroscopy (λmax ~260 nm) to detect concentration-dependent absorbance. Include triplicate trials and statistical error analysis (e.g., ±2σ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHsolubility) of this compound?

Discrepancies often arise from variations in experimental conditions (e.g., ionic strength, temperature control). Mitigation strategies:

- Systematic Review : Apply PRISMA guidelines to evaluate primary studies, excluding datasets with inadequate metadata (e.g., missing calibration details) .

- Replicate Key Studies : Use high-purity reagents and controlled humidity (≤40% RH) to minimize hygroscopic effects.

- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic). Adjust for confounding variables (e.g., solvent grade) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with kinetic Monte Carlo simulations :

- Model sulfonate group interactions with metal catalysts (e.g., Pd, Ni) to predict regioselectivity in cross-coupling reactions.

- Validate against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates (e.g., in situ IR). Address discrepancies by refining solvation models (e.g., COSMO-RS) .

Q. How can researchers optimize experimental protocols for studying this compound’s role in micelle formation?

- Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter of micelles at varying concentrations (0.1–10 mM).

- Surface Tension Analysis : Use a Du Noüy ring tensiometer to determine critical micelle concentration (CMC).

- Controlled Variables : Maintain ionic strength (e.g., 0.1 M NaCl) to screen electrostatic interactions. Compare with structurally analogous sulfonates (e.g., sodium dodecylbenzenesulfonate) to isolate substituent effects .

Q. What methodologies are recommended for analyzing conflicting data on this compound’s environmental degradation pathways?

- Isotopic Labeling : Track 13C-labeled p-xylenesulfonate in soil microcosms to identify biodegradation intermediates via LC-MS/MS.

- QSAR Models : Predict hydrolysis rates using Hammett σ constants for substituent effects.

- Interlaboratory Studies : Harmonize protocols (e.g., OECD Guidelines 301) to reduce variability in half-life measurements .

Methodological Guidance

Q. How should researchers present this compound data in publications to ensure reproducibility?

- Tables : Include raw data (e.g., solubility, kinetic constants) with standard deviations.

- Figures : Use Arrhenius plots for temperature-dependent reactions or 3D molecular structures from DFT.

- Supplementary Materials : Provide NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if available). Adhere to IUPAC nomenclature and SI units .

Q. What strategies can address challenges in synthesizing this compound derivatives for structure-activity studies?

- Parallel Synthesis : Use automated reactors to vary substituents (e.g., alkyl chain length) systematically.

- High-Throughput Screening : Employ robotic liquid handlers for rapid solubility and stability testing.

- Crystallography : Collaborate with facilities offering single-crystal X-ray diffraction to resolve ambiguous stereochemistry .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound in supramolecular chemistry?

Integrate X-ray absorption spectroscopy (XAS) to probe metal-sulfonate coordination and molecular dynamics simulations to model self-assembly kinetics. Cross-validate with SAXS/WAXS data for nanoscale structural insights. Publish negative results (e.g., failed crystallization attempts) to aid community-wide knowledge sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.